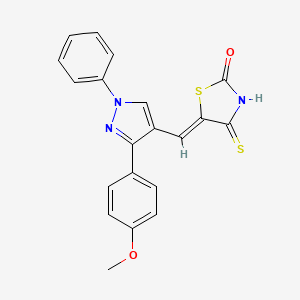

(Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-thioxothiazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a thiazolidinone group, which is a type of sulfur and nitrogen-containing heterocycle. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiazolidinone rings. This could potentially be achieved through condensation reactions or cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the thiazolidinone ring might be reactive at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications

Antimicrobial and Anticancer Potential

Antimicrobial Activity

Research has shown that derivatives of thiazolidin-4-one, including compounds structurally related to "(Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-thioxothiazolidin-2-one," exhibit potent antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, showing significant inhibitory action. The mechanism of action is often attributed to the inhibition of essential enzymes or interference with cell wall synthesis in the pathogens (Patel et al., 2013), (B'Bhatt & Sharma, 2017).

Anticancer Activity

The exploration of thiazolidin-4-one derivatives for anticancer activity has uncovered promising results. These compounds demonstrate the capability to inhibit the proliferation of cancer cells, including those from breast, lung, and colon cancers. The anticancer effects are thought to result from the induction of apoptosis and the inhibition of cell cycle progression in cancer cells. Such findings indicate a potential therapeutic application in cancer treatment, highlighting the significance of structural modifications to enhance efficacy and selectivity (Chandrappa et al., 2010).

Anti-inflammatory and Enzyme Inhibition

Anti-inflammatory Properties

Several studies have focused on the anti-inflammatory properties of thiazolidin-4-one derivatives, identifying their potential to act as inhibitors of key enzymes involved in the inflammation process. These compounds have been tested in various in vivo and in vitro models, showing significant reduction in inflammatory markers and symptoms. The findings suggest their utility in developing new anti-inflammatory agents that could be used to treat a wide range of inflammatory diseases (Sunder & Maleraju, 2013).

Structural and Synthetic Studies

Supramolecular Structures

Detailed structural analyses of thiazolidin-4-one derivatives have been conducted to understand their supramolecular arrangements and hydrogen bonding patterns. These studies provide insights into the molecular basis of their biological activities and offer guidance for the design of more effective molecules. The crystallographic studies reveal diverse supramolecular architectures, which are crucial for optimizing intermolecular interactions in drug design (Delgado et al., 2005).

Synthetic Approaches

Research into the synthesis of thiazolidin-4-one derivatives, including "this compound," focuses on developing efficient and versatile synthetic routes. These approaches aim to introduce functional diversity, allowing for the exploration of a broad range of biological activities. Advanced synthetic techniques, including microwave-assisted synthesis and green chemistry principles, are employed to enhance yield, reduce environmental impact, and improve the overall efficiency of the synthesis process (Kamila & Biehl, 2012).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(5Z)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S2/c1-25-16-9-7-13(8-10-16)18-14(11-17-19(26)21-20(24)27-17)12-23(22-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,21,24,26)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGRXGYXUCMZLH-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=S)NC(=O)S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=S)NC(=O)S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-benzyl-3-(((3,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2776095.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)

![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2776103.png)

![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)

![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)

![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2776116.png)

![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)